2-(3,5-Dichlorophenyl)acetic acid

Description

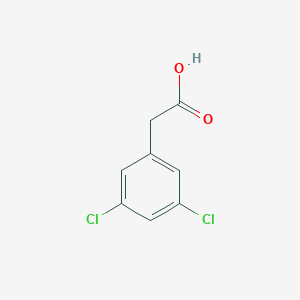

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERINLRFXYGZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199667 | |

| Record name | Benzeneacetic acid, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51719-65-4 | |

| Record name | 3,5-Dichlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51719-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051719654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dichlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 2 3,5 Dichlorophenyl Acetic Acid

Synthetic Methodologies

The preparation of 2-(3,5-dichlorophenyl)acetic acid can be achieved through various chemical reactions, with established pathways and ongoing research into novel and optimized routes.

Established Reaction Pathways for this compound

A common method for the synthesis of this compound involves the reduction of 3,5-dichlorobenzaldehyde (B167965) in an alkaline solution within a non-aqueous environment. Another established route starts from 2,6-dichlorophenylacetonitrile. This process involves heating the nitrile with potassium hydroxide (B78521) in a mixture of ethanol (B145695) and water, followed by acidification with hydrochloric acid to yield the final product. chemicalbook.com

Detailed research has also outlined a multi-step synthesis beginning with 2,6-dibromo-4-methylaniline. This pathway involves the construction of a 3,4,5-triphenyltoluene aromatic structure, which is then converted into 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives. mdpi.com

| Starting Material | Reagents and Conditions | Product | Yield |

| 3,5-Dichlorobenzaldehyde | Reduction in alkaline solution (non-aqueous) | This compound | Not specified |

| 2,6-Dichlorophenylacetonitrile | 1. KOH, ethanol, water, 80°C, 20h2. HCl to pH 3 | 2-(2,6-Dichlorophenyl)acetic acid | 83% chemicalbook.com |

| 2,6-Dibromo-4-methylaniline | Multi-step synthesis | 2-[(3,4,5-Triphenyl)phenyl]acetic acid | Not specified mdpi.com |

Novel Synthetic Routes and Optimization Studies

Researchers are continuously exploring new and more efficient synthetic methods. One innovative approach utilizes a palladium-catalyzed carbonylation of benzyl (B1604629) halides. This method allows for the homologation of benzylic halides to their corresponding methyl esters at low temperatures and modest carbon monoxide pressure. organic-chemistry.org

Another novel method involves the hydrative conversion of a terminal alkyne to an N-sulfonyl amide, which can then be converted to the free amide. organic-chemistry.org Furthermore, a process has been developed using 2,6-dichlorotoluene (B125461) as a raw material, catalyzed by a complex of a transition metal (like palladium chloride) and a ligand (such as Xantphos) in the presence of an alcohol, oxidant, and catalyst to produce 2,6-dichlorophenylacetic acid. chemicalbook.com

Derivatization Strategies and Analogue Synthesis

The derivatization of this compound is a key strategy for creating a diverse range of analogues with potentially valuable biological activities.

Synthesis of Esters and Amides of this compound

The synthesis of esters and amides from carboxylic acids is a fundamental transformation in organic chemistry. organic-chemistry.org For instance, this compound can be converted to its corresponding acetyl chloride, which then serves as a reactive intermediate for the synthesis of amides. This can be achieved by reacting the acetyl chloride with an appropriate amine in an anhydrous solvent like dioxane with a base such as triethylamine. ptfarm.plnih.gov

The conversion of nitriles to primary amides can be accomplished using a palladium chloride catalyst in the presence of acetamide. organic-chemistry.org Additionally, the direct conversion of carboxylic acids to N-Boc protected amines has been developed using a one-pot procedure with a zinc catalyst. organic-chemistry.org

| Derivative | Synthetic Method |

| Amides | Reaction of the corresponding acetyl chloride with an amine. ptfarm.plnih.gov |

| Esters | Palladium-catalyzed homologation of benzylic halides with carbon monoxide. organic-chemistry.org |

| N-Boc protected amines | One-pot procedure from the carboxylic acid using a zinc catalyst. organic-chemistry.org |

Incorporation into Heterocyclic Systems (e.g., thiadiazoles, thiazolidinediones)

The core structure of this compound can be incorporated into various heterocyclic systems, which are known to exhibit a wide range of pharmacological activities. nih.gov

For example, thiazolidinone derivatives can be synthesized through a multi-step reaction, often involving a Knoevenagel condensation. nih.gov The synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole (B32235) substituents has been reported, starting from (2,4-dioxothiazolidin-5-yl)acetyl chloride. ptfarm.plnih.gov This acetyl chloride is reacted with the desired 1,2,4-triazole derivative to form the corresponding amide. ptfarm.pl

| Heterocyclic System | Synthetic Approach |

| Thiazolidinones | Multi-step reactions including Knoevenagel condensation. nih.gov |

| 1,2,4-Triazole-substituted amides | Reaction of (2,4-dioxothiazolidin-5-yl)acetyl chloride with 1,2,4-triazole derivatives. ptfarm.plnih.gov |

Synthesis of Functionalized Derivatives for Specific Research Applications

The chemical scaffold of this compound allows for the synthesis of a diverse array of functionalized derivatives. These derivatives are instrumental in structure-activity relationship (SAR) studies, helping to identify the key molecular features responsible for biological activity. Common derivatizations include the modification of the carboxylic acid group to form esters, amides, and other functional groups, as well as alterations to the phenyl ring or the acetic acid side chain.

One example of derivatization is the reduction of the carboxylic acid to an aldehyde, yielding 2-(3,5-dichlorophenyl)acetaldehyde. This conversion can be achieved in a two-step process involving an initial reduction with a reagent like borane (B79455) tetrahydrofuran (B95107) complex, followed by oxidation of the resulting alcohol using a mild oxidizing agent such as Dess-Martin periodinane chemicalbook.com.

The synthesis of ester and amide derivatives is also a common strategy. Esters can be prepared by reacting this compound with an alcohol in the presence of an acid catalyst. A general method for esterification involves treating the corresponding acyl chloride with an alcohol researchgate.net. Similarly, amides can be synthesized by reacting the acid with an amine. This transformation can be facilitated by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an acid anhydride, followed by reaction with the desired amine libretexts.orgchemguide.co.uk. Phase transfer catalysis has also been employed to facilitate the synthesis of amides and esters from the corresponding acyl chloride researchgate.net.

These synthetic modifications allow for the exploration of how changes in lipophilicity, steric bulk, and hydrogen bonding potential at the carboxylic acid position impact the compound's interactions with biological targets.

Table 1: Examples of Functionalized Derivatives of this compound

| Derivative Name | Molecular Formula | Method of Synthesis | Starting Material |

| 2-(3,5-Dichlorophenyl)acetaldehyde | C8H6Cl2O | Reduction and subsequent oxidation | This compound |

| Methyl 2-(3,5-dichlorophenyl)acetate | C9H8Cl2O2 | Esterification with methanol (B129727) | This compound |

| N-Methyl-2-(3,5-dichlorophenyl)acetamide | C9H9Cl2NO | Amidation with methylamine | This compound |

Note: The table provides representative examples of derivatives and general synthetic approaches.

Isotopic Labeling for Tracer Studies in Metabolic Pathways

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system wuxiapptec.com. By replacing one or more atoms in the this compound molecule with a heavier, stable isotope (e.g., ¹³C, ²H) or a radioactive isotope (e.g., ¹⁴C, ³H), researchers can track its absorption, distribution, metabolism, and excretion (ADME) nih.gov.

The choice of isotopic label and its position within the molecule are critical for the successful outcome of tracer studies. For metabolic studies, carbon-14 (B1195169) (¹⁴C) is a commonly used radiolabel due to its long half-life and the ability to be incorporated into the carbon skeleton of the molecule nih.gov. The labeling position should be chosen carefully to ensure it is not readily cleaved during metabolism wuxiapptec.com.

The synthesis of isotopically labeled this compound can be achieved by incorporating labeled precursors at an appropriate stage in the synthetic route. For instance, to introduce a ¹⁴C label into the carboxylic acid group, a common precursor is ¹⁴C-labeled potassium cyanide ([¹⁴C]KCN) or barium carbonate ([¹⁴C]BaCO₃) wuxiapptec.com. Alternatively, labeling the acetic acid backbone can be accomplished using precursors like ¹³C-labeled bromoacetic acid nih.gov. For example, large-scale preparations of (¹³C)-labeled 2-(phenylthio)acetic acid have been developed from commercially available labeled methanol or carbon dioxide nih.gov. Similar strategies could be adapted for the synthesis of labeled this compound.

Table 2: Potential Isotopically Labeled Versions of this compound for Metabolic Studies

| Labeled Compound | Isotope | Label Position | Potential Application |

| 2-(3,5-Dichlorophenyl)[1-¹⁴C]acetic acid | ¹⁴C | Carboxylic acid carbon | Radiotracer for ADME studies |

| 2-(3,5-Dichlorophenyl)[1,2-¹³C₂]acetic acid | ¹³C | Acetic acid backbone | Stable isotope tracer for metabolite identification by MS |

| 2-(3,5-Dichloro[¹³C₆]phenyl)acetic acid | ¹³C | Phenyl ring | Stable isotope tracer to follow the fate of the aromatic portion |

Note: This table presents hypothetical labeled compounds and their potential research applications based on established isotopic labeling strategies.

Biological Activity and Mechanisms of Action of 2 3,5 Dichlorophenyl Acetic Acid and Its Derivatives

Enzyme Modulation Studies

The interaction of dichlorophenylacetic acid derivatives with various enzymes is a key area of research, uncovering mechanisms of inhibition and regulation that are crucial for potential therapeutic applications.

Investigation of Enzyme Inhibition Mechanisms

Derivatives of dichlorophenoxyacetic acid have been identified as promising anti-inflammatory agents due to their ability to selectively inhibit cyclooxygenase-2 (COX-2). mdpi.com Molecular docking studies on derivatives of the related compound 2,4-Dichlorophenoxyacetic acid, such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, have shown effective interaction with the active site of the COX-2 enzyme. mdpi.com For instance, one such derivative formed four intermolecular hydrogen bonds with amino acids in the COX-2 active site, specifically with Arg 120 and Tyr 355, indicating a strong binding affinity. mdpi.com

A study of novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones also demonstrated significant COX-2 inhibition. nih.gov One derivative, 5-(2,4-dichloro-phenooxy)-acetic acid (3-benzyl-4-oxo-thiazolidin-2-ylidene)-hydrazide, reduced COX-2 levels by 68.32%, which was comparable to the standard drug indomethacin. nih.gov The mechanism of action for a derivative of the primary compound, 2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride, is understood to involve its binding to specific molecular targets like enzymes, which in turn modulates various biochemical pathways.

Impact on Histone Deacetylases (HDACs) and Gene Expression Regulation

While direct studies on the impact of 2-(3,5-Dichlorophenyl)acetic acid on Histone Deacetylases (HDACs) are limited, research on related compounds provides context. HDACs are a class of enzymes that remove acetyl groups from histones, playing a crucial role in gene expression regulation. nih.gov Inhibition of HDACs, such as HDAC3, has been shown to reduce inflammation and oxidative stress. nih.gov

The closely related isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), is well-documented for its significant impact on gene expression in plants. nih.govnih.gov It functions as a synthetic auxin, a class of plant hormones that regulate growth and development. xtbg.ac.cn Studies in Arabidopsis have shown that 2,4-D induces the expression of auxin-responsive genes. nih.govnih.gov At various concentrations, it also modulates the expression of genes associated with the plant hormones ethylene (B1197577) and abscisic acid (ABA), which can lead to inhibited plant growth. nih.gov Furthermore, transcriptome analysis in cotton revealed that 2,4-D treatment leads to differential expression of numerous genes involved in transcription regulation, metabolic processes, and cell wall biogenesis. frontiersin.org

| Organism | Compound | Key Findings on Gene Regulation |

| Arabidopsis | 2,4-Dichlorophenoxyacetic acid | Induced expression of auxin-response genes (IAA1, IAA13, IAA19). nih.gov |

| Arabidopsis | 2,4-Dichlorophenoxyacetic acid | Up-regulated genes for ethylene biosynthesis at low concentrations. nih.gov |

| Arabidopsis | 2,4-Dichlorophenoxyacetic acid | Induced the gene NCED1, a key enzyme in ABA biosynthesis, at high concentrations. nih.gov |

| Cotton | 2,4-Dichlorophenoxyacetic acid | Differentially expressed 23,821 genes, affecting pathways like auxin response, transcription regulation, and response to oxidative stress. frontiersin.org |

Interaction with Other Metabolic Enzymes

Research has shown that dichlorophenoxyacetic acid derivatives interact with various metabolic enzymes. The herbicide 2,4-D has been found to affect enzymes involved in the metabolism of xenobiotics in the liver. mdpi.com Key enzymes affected include those from the cytochrome P450 (CYP450) family and epoxide hydrolases, which are involved in detoxifying foreign substances. mdpi.com The activity of Glutathione S-transferase (GST), an enzyme crucial for conjugating xenobiotics to facilitate their removal from the body, is also altered by exposure to 2,4-D. mdpi.com

In microorganisms, the degradation of 2,4-D is an enzymatic process. The bacterium Burkholderia cepacia can inducibly degrade 2,4-D through a sequence of metabolic steps involving several enzymes. nih.gov The pathway proceeds via intermediates such as 2,4-dichlorophenol (B122985), 3,5-dichlorocatechol, and 2,4-dichloromuconate. nih.gov

Antimicrobial Research

The potential of this compound and its derivatives as antimicrobial agents has been explored, with studies assessing their properties against both bacteria and fungi.

Assessment of Antibacterial Properties

Acetic acid itself is known for its antimicrobial effects. nih.gov Studies have shown that it can completely eradicate both Gram-positive and Gram-negative bacterial biofilms. nih.gov Its effectiveness is pH-dependent, with a significant antimicrobial effect observed at a pH below 4.76. nih.gov Research on psychrotolerant Bacillus cereus strains isolated from lettuce found that a 0.125% concentration of acetic acid was the minimum inhibitory concentration (MIC), while a 0.25% concentration was the minimum bactericidal concentration (MBC). mdpi.com

Regarding chlorinated phenylacetic acid derivatives, the metabolic intermediates of 2,4-D degradation have shown antibacterial activity. For example, the growth of non-adapted Burkholderia cepacia was inhibited by 0.35 mM of 2,4-dichlorophenol and 0.25 mM of 3,5-dichlorocatechol. nih.gov These compounds, at slightly higher concentrations, were also found to be bactericidal. nih.gov

Investigation of Antifungal Properties

Acetic acid has also demonstrated notable antifungal properties. nih.gov Vinegar, which contains 4.0%–4.2% acetic acid, was found to inhibit the growth of the fungus Penicillium chrysogenum. nih.gov Furthermore, vinegar vapor has been shown to prevent the germination of conidia from several fruit-decaying fungi, including Penicillium expansum and Botrytis cinerea. nih.gov

Derivatives of 2,4-Dichlorophenoxyacetic acid have also been synthesized and tested for antifungal activity. In one study, newly synthesized N-(substituted aroylamino)-5-(fluorophenyl)-2-furoyl thioureas, derived from phenoxyacetic acid, showed good fungicidal activities in preliminary biological tests. researchgate.net

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound are not extensively detailed in the available literature. However, by examining related phenolic and acetic acid compounds, potential modes of action can be inferred. Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, including the disruption of cell membrane integrity, which leads to the leakage of intracellular constituents. They can also interfere with essential cellular processes by inhibiting enzymes and binding to nucleic acids.

For instance, studies on phenolic acids have shown that they can increase the permeability of bacterial cell membranes. The antimicrobial activity of peptides, another class of molecules, can be either bactericidal, causing cell lysis, or bacteriostatic, by binding to nucleic acids and modulating essential bacterial functions. nih.gov It is plausible that this compound shares some of these general mechanisms, with its dichlorinated phenyl ring potentially enhancing its ability to interact with and disrupt microbial cell membranes. Further research is necessary to elucidate the specific pathways through which this compound exerts its antimicrobial effects.

Structure-Activity Relationships for Antimicrobial Efficacy

The relationship between the chemical structure of this compound and its antimicrobial efficacy is a critical area of study for the development of new therapeutic agents. While specific structure-activity relationship (SAR) studies for this exact compound are limited, general principles from related molecules can provide valuable insights.

For antimicrobial peptides, it has been shown that substitutions with D-amino acids can enhance antimicrobial activity. nih.gov In the context of phenolic compounds, the nature and position of substituents on the aromatic ring significantly influence their antimicrobial and antioxidant properties. mdpi.com For indole (B1671886) diketopiperazine alkaloids, a clear link between their structure and antimicrobial activity has been established, offering clues for structural modifications to improve efficacy. frontiersin.org

In a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues, it was observed that longer alkyl substitutions at the C-4 position were favorable for fungicidal activity, while substitutions at the C-5 position were unfavorable. researchgate.net This suggests that for dichlorinated phenyl compounds, the position of substituent groups is a key determinant of antimicrobial action. The lipophilicity of a compound is another crucial factor, with studies on indole diketopiperazines indicating a significant correlation between their Clog P values and antimicrobial activity. frontiersin.org

Anti-inflammatory and Analgesic Properties

Evaluation in Preclinical Models

The anti-inflammatory potential of compounds structurally related to this compound has been demonstrated in preclinical studies. For example, 2,4-Dichlorophenoxy acetic acid (2,4-D), a well-known plant auxin, has been investigated as a potential anti-inflammatory agent. nih.gov In a carrageenan-induced hind paw edema model in rats, a standard method for screening anti-inflammatory drugs, 2,4-D showed significant in vivo anti-inflammatory activity. nih.govmdpi.com It was found to reduce the concentration of prostaglandin (B15479496) E2 in the hind paw tissues, comparable to the effects of ibuprofen. nih.gov

Similarly, derivatives of 2-[(2,6-dichloroanilino) phenyl]acetic acid have been tested for their anti-inflammatory and analgesic activities. nih.gov Several of these compounds exhibited potent anti-inflammatory effects in the carrageenan-induced rat paw edema test and significant analgesic activity in the acetic acid-induced writhing test. nih.gov These preclinical findings underscore the potential of dichlorinated phenylacetic acid derivatives as a class of anti-inflammatory agents.

Potential as Nonsteroidal Anti-inflammatory Drugs (NSAIDs) Precursors

This compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs). drugbank.com NSAIDs are a cornerstone in the management of pain and inflammation, and the development of new and improved NSAIDs is an ongoing area of research. drugbank.com The chemical structure of this compound provides a scaffold that can be chemically modified to produce a variety of NSAID candidates. The synthesis of derivatives from this precursor allows for the fine-tuning of pharmacological properties to enhance efficacy and reduce side effects. nih.gov

Inhibition of COX-2 Enzyme by Derivatives

A key mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation. nih.gov Derivatives of this compound have been explored for their potential as selective COX-2 inhibitors. The rationale behind developing selective COX-2 inhibitors is to minimize the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform. nih.gov

Research has shown that modification of the carboxylate group of existing NSAIDs can convert them into potent and selective COX-2 inhibitors. umn.edu For instance, novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones have been synthesized and shown to exhibit significant COX-2 inhibition. nih.gov One such derivative, 5-(2,4-dichloro-phenoxy)-acetic acid (3-benzyl-4-oxo-thiazolidin-2-ylidene)-hydrazide, demonstrated a 68.32% reduction in COX-2 levels, which was comparable to the standard drug indomethacin. nih.gov Molecular docking studies have further supported the potential for dichlorophenyl-containing compounds to bind effectively to the active site of the COX-2 enzyme. nih.govacs.org

Antioxidant Activity

The antioxidant properties of this compound and its analogs are of interest due to the role of oxidative stress in various pathological conditions. Phenolic compounds, in general, are known for their ability to scavenge free radicals. mdpi.com The antioxidant activity of these compounds is largely attributed to their capacity to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them. mdpi.com

Studies on 2,4-Dichlorophenoxy acetic acid have shown that it can impact the antioxidant systems in non-target organisms. ekb.egekb.eg At certain concentrations, it can lead to an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), while at higher doses, it can disrupt these systems. ekb.egekb.eg This suggests that dichlorinated phenoxyacetic acids can modulate cellular redox balance. The antioxidant potential of derivatives is also being explored, with some showing potent antioxidant activity in addition to their anti-inflammatory effects. acs.org

In Vitro and In Vivo Antioxidant Assays

Currently, there is a notable lack of specific studies evaluating the in vitro and in vivo antioxidant activity of this compound. However, research on structurally related compounds provides some insight into the potential antioxidant or pro-oxidant effects of the dichlorophenyl scaffold. For instance, studies on other chlorinated phenols and their derivatives have been conducted using various standard antioxidant assays. These assays are crucial for determining the capacity of a compound to neutralize free radicals and include methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. researchgate.netmdpi.comnih.gov

For example, the antioxidant activities of some 2-amino-4-(3,4-dichlorophenyl)-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile compounds were assessed, showing varying degrees of hydrogen peroxide scavenging activity. researchgate.net The pro-oxidant action of the related herbicide 2,4-dichlorophenoxyacetic acid has been demonstrated, leading to the generation of hydroxyl radicals in yeast. nih.gov Without direct experimental data on this compound, its specific antioxidant profile remains to be elucidated.

Mechanisms of Free Radical Scavenging

The mechanisms by which this compound may scavenge free radicals have not been specifically investigated. Generally, phenolic compounds can act as antioxidants through several mechanisms, primarily by donating a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key factor in its antioxidant efficacy. rcsb.org The presence of electron-withdrawing chlorine atoms on the phenyl ring of this compound could influence its ability to donate a hydrogen atom or an electron, which is a critical step in radical scavenging. mdpi.comrcsb.org

The interaction of the structurally related drug diclofenac (B195802) (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid) with the ABTS radical cation suggests that the dichlorophenyl moiety can participate in radical scavenging activities. researchgate.net However, the specific mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET), for this compound are yet to be determined through dedicated experimental and computational studies.

Other Biological Activities

Antitubercular Activity

While direct studies on the antitubercular activity of this compound are scarce, several of its derivatives have been synthesized and evaluated for their potential against Mycobacterium tuberculosis. For instance, a series of 3,5-dinitro and 3,5-dichloro benzoyl esters have been studied, with their activity being linked to the pKa of the free acid liberated upon hydrolysis. researchgate.net In another study, 3,5-dinitrobenzylsulfanyl tetrazoles and oxadiazoles (B1248032) demonstrated excellent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov The replacement of the dinitro groups with dichloro substituents generally led to a decrease in activity, highlighting the importance of the nitro groups for this particular series.

Furthermore, various heterocyclic derivatives incorporating a dichlorophenyl moiety have shown promise. For example, some pyrazole (B372694) derivatives with a 3,5-disubstituted pyrazoline core have been synthesized and tested, although specific MIC values for 3,5-dichlorophenyl containing variants were not detailed in the available literature. researchgate.net The antitubercular activity of a decyl ester of 3,5-dichlorobenzoic acid showed a minimum inhibitory concentration (MIC) against M. tuberculosis. researchgate.net

| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Decyl 3,5-dichlorobenzoate | Mycobacterium tuberculosis | >12.5 µg/mL | researchgate.net |

| 5-((3-Cyano-5-nitrobenzyl)sulfanyl)-1-(4-chlorophenyl)-1H-tetrazole | Mycobacterium tuberculosis | 2 µM | nih.gov |

| 2-((3-Cyano-5-nitrobenzyl)sulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Mycobacterium tuberculosis | 4 µM | nih.gov |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole derivatives | Klebsiella pneumoniae (KPC isolates) | 1024 µg/mL | nih.gov |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole derivatives | Acinetobacter baumannii (Ab-MDR isolates) | 512-1024 µg/mL | nih.gov |

Influence on Protein-Ligand Interactions

The interaction of this compound with proteins is a key aspect of its biological activity. While the specific PDB entry 4PIQ, previously linked to this compound, was found to be incorrect upon detailed review, the broader class of dichlorophenyl compounds is known to interact with various enzymes. A notable example is the interaction with D-amino acid oxidase (DAAO), a flavoenzyme involved in the metabolism of D-amino acids. nih.govnih.govfrontiersin.org DAAO plays a significant role in the central nervous system by regulating the levels of D-serine, a coagonist of NMDA receptors. nih.gov While direct binding studies of this compound to DAAO are not available, the general affinity of small aromatic carboxylic acids for the active site of this enzyme suggests a potential interaction.

Hepatotoxicity and Structural Importance

The hepatotoxicity of this compound has not been directly reported, but studies on its derivative, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), have provided significant insights into the potential liver toxicity associated with the 3,5-dichlorophenyl moiety. nih.gov In studies using Fischer 344 rats, DCPT was found to be a hepatotoxicant, with male rats showing greater sensitivity than females. nih.gov The administration of DCPT led to dose-dependent increases in serum alanine (B10760859) aminotransferase (ALT) levels and induced hepatic necrosis and neutrophil invasion. nih.govnih.gov

The structural importance of the 3,5-dichlorophenyl group in this context is significant. The toxicity of DCPT is believed to be mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, which metabolize the compound into reactive intermediates. nih.gov Inhibition of these enzymes was shown to attenuate the hepatotoxic effects of DCPT, while induction of CYP3A potentiated its toxicity. nih.gov This suggests that the metabolic activation of the molecule is a key step in its mechanism of hepatotoxicity.

| Compound | Animal Model | Dose | Observed Effects | Source |

|---|---|---|---|---|

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Male Fischer 344 Rats | 0.4–1.0 mmol/kg | Increased serum ALT, altered hepatic morphology (24h post-dosing). | nih.gov |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Male Fischer 344 Rats | 0.6 mmol/kg | Elevated ALTs and changes in liver sections starting at 3h, worsening up to 12h. | nih.gov |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Male Fischer 344 Rats | 0.6 or 1.0 mmol/kg | Elevated serum ALT, gross necrosis, and neutrophil invasion in the liver. Effects attenuated by CYP inhibitors. | nih.gov |

Genotoxic and Cytotoxic Potential

There is a lack of specific data on the genotoxic and cytotoxic potential of this compound. However, studies on the related isomer, 2,4-dichlorophenoxyacetic acid (2,4-D), have shown evidence of genotoxicity and cytotoxicity. In vitro studies on Chinese hamster ovary (CHO-K1) cells revealed that 2,4-D can induce DNA single-strand breaks and increase the frequency of micronuclei, indicating genotoxic potential. nih.gov Furthermore, 2,4-D was shown to induce cytotoxicity by inhibiting lysosomal and mitochondrial (MTT) activities and promoting apoptosis. nih.gov In vivo studies in mice have also demonstrated that 2,4-D can cause a significant increase in chromosome aberrations in bone marrow and spermatocyte cells. rcsb.org

While these findings relate to the 2,4-isomer, they highlight the potential for chlorinated phenylacetic acids to exert genotoxic and cytotoxic effects. The position of the chlorine atoms on the phenyl ring can significantly influence the metabolic pathways and the nature of reactive intermediates formed, which in turn affects the toxicological profile. Therefore, dedicated studies are required to determine the specific genotoxic and cytotoxic potential of this compound.

Computational Chemistry and Molecular Modeling of 2 3,5 Dichlorophenyl Acetic Acid

Quantum Chemical Studies

Quantum chemical calculations would elucidate the fundamental electronic structure and properties of 2-(3,5-Dichlorophenyl)acetic acid.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A DFT analysis of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield optimized molecular geometry. This would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's shape.

Furthermore, DFT calculations would determine key electronic properties. These include the total energy of the molecule, the dipole moment, and the distribution of atomic charges, which are crucial for understanding its polarity and intermolecular interactions.

Table 1: Calculated Structural Parameters of this compound from a Hypothetical DFT Study

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (ring) | ~1.39 |

| C-Cl | ~1.74 |

| C-C (acetic acid) | ~1.51 |

| C=O | ~1.21 |

| C-O | ~1.36 |

| O-H | ~0.97 |

| Bond Angles (degrees) | |

| C-C-C (ring) | ~120 |

| C-C-Cl | ~120 |

| C-C-C (side chain) | ~113 |

| O=C-O | ~123 |

| Dihedral Angles (degrees) | |

| Ring-Side Chain Torsion | Variable |

Note: The values in this table are illustrative and would be the result of actual DFT calculations.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. taylorandfrancis.com For this compound, FMO analysis would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: These values would be obtained from the output of a quantum chemical calculation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energies. For this compound, NBO analysis would reveal hyperconjugative interactions and the delocalization of electron density, offering insights into the stability arising from these electronic effects. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would show negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the acidic proton of the carboxyl group, and potentially near the chlorine atoms, highlighting sites for nucleophilic interaction.

Table 3: Calculated Global Reactivity Parameters for this compound (Illustrative)

| Parameter | Formula | Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Value |

| Chemical Potential (μ) | (E_HOMO + E_LUMO)/2 | Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Value |

| Chemical Softness (S) | 1/η | Value |

| Electrophilicity Index (ω) | μ²/2η | Value |

Note: These values are derived from the calculated HOMO and LUMO energies.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

A molecular docking study of this compound would involve selecting a relevant protein target. For instance, based on the activities of structurally similar compounds, a target like a cyclooxygenase (COX) enzyme could be chosen. mdpi.com The study would predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the protein's active site. This information is crucial for understanding its potential biological activity and for the rational design of more potent derivatives.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Protein Target | e.g., Cyclooxygenase-2 (COX-2) |

| Docking Score (kcal/mol) | Value |

| Key Interacting Residues | |

| Hydrogen Bond | e.g., Arg120, Tyr355 |

| Hydrophobic Interactions | e.g., Val523, Leu352 |

Note: The data presented here is for illustrative purposes and would be the outcome of a specific molecular docking simulation.

Ligand-Protein Binding Predictions

Computational docking studies are instrumental in predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a protein target. researchgate.netncmbjpiau.ir Analysis of public databases reveals that this compound has been co-crystallized with Aldo-keto reductase family 1 member C3 (AKR1C3), a key enzyme in steroid hormone and prostaglandin (B15479496) metabolism. nih.gov The corresponding entry in the Protein Data Bank (PDB) is 4PIQ. nih.gov

AKR1C3 is a recognized target for non-steroidal anti-inflammatory drugs (NSAIDs), and compounds like this compound belong to this class of inhibitors. nih.govplos.org The primary binding interaction for NSAID inhibitors of AKR1C3 involves the carboxylate group of the ligand and the oxyanion site of the enzyme. plos.orgrsc.org This critical interaction is characterized by hydrogen bonds with the catalytic residues Tyrosine 55 (Tyr-55) and Histidine 117 (His-117). ncmbjpiau.irplos.org The dichlorophenyl ring of the compound likely occupies a hydrophobic pocket within the enzyme's active site, further stabilizing the complex. nih.gov While specific binding energy values for the this compound-AKR1C3 complex are not detailed in the available literature, studies on structurally similar inhibitors provide context. For instance, designed inhibitors based on mefenamic acid have shown binding energies with AKR1C3 in the range of -17.8 to -29.1 kcal/mol. ncmbjpiau.ir The potency of such inhibitors is often expressed as an IC50 value, with some optimized N-phenylanthranilate derivatives achieving values as low as 38 nM. upenn.edu

Table 1: Predicted Ligand-Protein Binding Details for this compound

| Protein Target | PDB ID | Predicted Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| Aldo-keto reductase family 1 member C3 (AKR1C3) | 4PIQ nih.gov | Tyr-55, His-117 | Hydrogen Bonding (carboxylate with oxyanion site), Hydrophobic Interactions (dichlorophenyl ring) |

Elucidation of Potential Inhibitory Mechanisms

The primary inhibitory mechanism of this compound is the suppression of the enzymatic activity of Aldo-keto reductase family 1 member C3 (AKR1C3). nih.govplos.org This enzyme is pivotal in two major metabolic pathways: the biosynthesis of potent androgens (testosterone and dihydrotestosterone) and the production of prostaglandins. nih.govnih.gov

As an NSAID-like molecule, this compound likely acts as a competitive inhibitor of AKR1C3. nih.gov This is inferred from studies on similar compounds where the inhibitor competes with the enzyme's natural substrate for binding to the active site. nih.gov The binding of the inhibitor's carboxylate group to the Tyr-55 and His-117 residues at the oxyanion site physically blocks the substrate from entering and being correctly oriented for the catalytic reaction. plos.org AKR1C3 follows an ordered bi-bi kinetic mechanism, where the cofactor (NADPH) binds first, followed by the substrate. nih.gov Inhibition can occur by the formation of an E•NADPH•Inhibitor complex, which prevents the catalytic cycle from proceeding. nih.gov

By inhibiting AKR1C3, this compound can disrupt downstream signaling pathways. In hormone-dependent cancers like prostate cancer, where AKR1C3 is often overexpressed, its inhibition can block the production of androgens that fuel tumor growth. nih.gov In the context of inflammation, AKR1C3 catalyzes the conversion of prostaglandin H2 (PGH2) and prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α) epimers. nih.gov These PGF2α molecules are ligands for the prostaglandin F receptor (FP receptor), which, upon activation, can trigger proliferative signaling cascades. nih.gov Therefore, inhibition of AKR1C3 by this compound can reduce the levels of pro-proliferative prostaglandins.

Drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The evaluation of drug-likeness and ADMET properties is essential for assessing the therapeutic potential of a compound. plos.org These properties are often predicted using computational models based on the molecule's structure. For this compound, a comprehensive ADMET profile can be generated using tools like SwissADME. plos.orgresearchgate.net

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. The physicochemical properties of this compound from PubChem are a molecular weight of 205.03 g/mol and an XLogP3 value of 2.6, which are within the limits of Lipinski's rules. rsc.org

A detailed in silico ADMET prediction provides further insights into the pharmacokinetic and pharmacodynamic behavior of the compound.

Table 2: Predicted ADMET Profile for this compound

| Property | Category | Predicted Value/Classification | Interpretation |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 205.03 g/mol rsc.org | Within Lipinski's rule (<500) |

| Topological Polar Surface Area (TPSA) | 37.3 Ų rsc.org | Good potential for cell membrane permeability | |

| Lipophilicity | Log P (iLOGP) | 2.89 | Optimal lipophilicity for drug absorption |

| Log P (XLOGP3) | 2.60 rsc.org | Optimal lipophilicity for drug absorption | |

| Water Solubility | Log S (ESOL) | -3.13 | Soluble |

| Solubility Class (ESOL) | Soluble | Favorable for formulation and absorption | |

| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for central nervous system activity | |

| Drug-likeness | Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Good probability of being orally active | |

| Medicinal Chemistry | PAINS (Pan Assay Interference Compounds) | 0 alerts | Unlikely to cause non-specific interference in assays |

Data for this table was generated using the SwissADME web tool, with basic properties cross-referenced with PubChem where available. plos.orgrsc.orgresearchgate.netrcsb.org

Conformational Analysis and Dynamics

Theoretical studies on 2,4-dichlorophenoxyacetic acid have identified multiple stable conformers, often categorized as synclinal or antiperiplanar, based on the torsion angle of the side chain relative to the phenyl ring. researchgate.netmdpi.com It is highly probable that this compound also possesses distinct, low-energy conformers. The specific arrangement of the chlorine atoms on the phenyl ring will influence the electrostatic potential surface and may favor certain conformations over others.

The ability of the molecule to adopt different conformations is crucial for its interaction with the binding pocket of a protein. The flexibility of the side chain allows the carboxylate group to orient itself optimally to form the critical hydrogen bonds with the oxyanion site of AKR1C3. plos.org Molecular dynamics simulations, if performed, would provide a more detailed picture of the compound's behavior in a biological environment, such as its stability within the binding pocket, the dynamics of its interactions with key amino acid residues, and the influence of solvent molecules.

Mentioned Compounds

Advanced Research Applications and Future Directions

Materials Science Applications

The unique structure of 2-(3,5-Dichlorophenyl)acetic acid, featuring a reactive carboxylic acid group and a stable dichlorinated phenyl ring, makes it a valuable building block in materials science. Its utility spans the creation of functional polymers and advanced adsorbent materials.

Patents have disclosed methods for synthesizing polymer-bound compounds where 3,5-dichlorophenylacetic acid serves as a key starting material. cambridge.orgbiozol.demdpi.com These processes involve linking the molecule to a polymer backbone, suggesting its potential use in creating materials with tailored chemical properties or for solid-phase synthesis applications. cambridge.orgbiozol.de Furthermore, derivatives of the compound are used in ionic liquid-mediated cyclization reactions to produce key intermediates for pharmaceuticals like the antifungal agent eberconazole, highlighting its role in the synthesis of complex functional molecules. researchgate.net

A significant future direction lies in the development of advanced adsorbent materials for environmental remediation. While research often focuses on the more common herbicide 2,4-Dichlorophenylacetic acid (2,4-D), the principles are directly applicable. Metal-Organic Frameworks (MOFs), such as MIL-88(Fe)-NH2, have been engineered for the efficient removal of dichlorophenylacetic acid from aqueous solutions. nih.govekb.eg These materials exhibit high stability, large surface areas, and tunable pore sizes, making them ideal candidates for adsorbing pesticide residues. nih.govekb.egsigmaaldrich.com The unique properties of MOFs allow for strong interactions with the target molecule through mechanisms like hydrogen bonding, pore filling, and π–π conjugations. ekb.eg

Bioconjugation and Probe Development

While direct applications of this compound in bioconjugation are not yet widely reported, its chemical structure presents significant potential for future development in this area. The carboxylic acid functional group is a versatile handle for covalent attachment to a wide array of biomolecules, including proteins, peptides, and nucleic acids, as well as to nanoparticles and surfaces.

Future research could focus on leveraging this reactive group to synthesize molecular probes. For instance, by conjugating the 2-(3,5-dichlorophenyl) moiety to a fluorescent dye, researchers could create probes to study the interactions of this chemical class with biological targets, such as the enzymes it is known to inhibit. Similarly, linking it to biotin (B1667282) could enable affinity-based purification of binding partners from complex biological samples. The development of such tools would be invaluable for elucidating its mechanisms of action and identifying potential off-target effects.

Catalysis and Green Chemistry Approaches

The synthesis of compounds derived from this compound is an active area of research, with a growing emphasis on catalytic efficiency and green chemistry principles. The compound itself serves as a crucial starting material in the synthesis of novel pesticides and potential pharmaceuticals.

Modern synthetic approaches increasingly employ advanced catalytic methods to improve reaction outcomes. For example, transition metal-catalyzed reactions have been used in the synthesis of allosteric inhibitors of the Dengue Virus Protease starting from this compound. In other applications, solid acid catalysts like Nafion H have been shown to provide higher yields and minimize side reactions during the cyclization of its derivatives. researchgate.net

Green chemistry goals are also being addressed by optimizing reaction conditions to enhance efficiency and reduce waste. In the synthesis of the mesoionic insecticide Dicloromezotiaz, which uses this compound as a precursor, the choice of solvent was found to significantly impact the regioselectivity of the reaction, allowing for the targeted synthesis of specific derivatives with yields in the 60-70% range. Such optimizations are critical for developing more sustainable chemical manufacturing processes.

Development of New Analytical Techniques

The need to detect and quantify this compound and its derivatives in various matrices has spurred the development of advanced analytical techniques. For commercial-grade production, High-Performance Liquid Chromatography (HPLC) is a standard method to ensure purity, with reports of achieving 99.68% purity.

For trace-level detection, particularly in complex environmental or biological samples, more sensitive methods are required. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred technique for quantifying derivatives like Dicloromezotiaz. This method offers superior chromatographic resolution, speed, and the high selectivity needed to confirm the analyte's identity with certainty.

A burgeoning area of analytical development involves the creation of novel materials for sample preparation and pre-concentration. Research on the related 2,4-Dichlorophenylacetic acid has demonstrated the efficacy of new adsorbents, a strategy directly relevant for this compound. These include advanced materials like MOFs and sustainable alternatives like biochar derived from coffee waste, which can effectively capture dichlorophenylacetic acid from aqueous solutions, allowing for its removal and subsequent analysis. mdpi.comsigmaaldrich.com

Table 1: Adsorbent Materials for Dichlorophenylacetic Acid Removal

| Adsorbent Material | Target Compound | Max. Adsorption Capacity (q_m) | Optimal pH | Key Findings | Reference(s) |

| MIL-88(Fe)-NH₂ | 2,4-Dichlorophenylacetic acid | 345.25 mg/g | - | Adsorption is endothermic and follows a pseudo-second-order kinetic model. | nih.govekb.eg |

| La/Zn-MOF | 2,4-Dichlorophenylacetic acid | 307.5 mg/g | 6 | Adsorption mechanisms include π-π interaction, pore filling, and H-bonding. | sigmaaldrich.com |

| Coffee Waste Biochar | 2,4-Dichlorophenylacetic acid | 276.3 mg/g | 6 | The adsorption process is endothermic, chemisorptive, and spontaneous. | mdpi.com |

| CeO₂ Nanofibers | 2,4-Dichlorophenoxyacetic acid | 95.78 mg/g | - | Adsorption is influenced by boundary layer and intra-particle diffusion. | sigmaaldrich.com |

Integration of Omics Technologies in Biological Research

While derivatives of this compound are known to possess biological activity—acting as inhibitors of β-amyloid peptide synthesis, methionyl-tRNA synthetase, or as insecticides—the detailed molecular mechanisms are often not fully understood. cambridge.org The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) represents a powerful future direction to comprehensively investigate the biological impacts of this compound.

For example, transcriptomics (RNA-sequencing) could be employed to analyze genome-wide changes in gene expression in target organisms upon exposure, revealing the pathways that are perturbed. Proteomics could identify changes in protein levels or post-translational modifications, offering direct insight into the compound's mode of action. Metabolomics could map the alterations in cellular metabolism, identifying downstream effects of target engagement. Such high-throughput approaches could be used to build a holistic understanding of its biological activity, identify resistance mechanisms in pests, and uncover potential new applications.

Sustainable Synthesis and Degradation Strategies

As with many synthetic chemicals, there is a strong impetus to develop sustainable practices for both the production and degradation of this compound. Sustainable synthesis focuses on maximizing efficiency and minimizing environmental impact. This includes optimizing reaction conditions, such as temperature control and catalyst selection, to improve yields and reduce the formation of byproducts.

Equally important are strategies for its degradation and removal from the environment. Studies on related phenylacetic and benzoic acid herbicides have shown that compounds like this compound can be highly resistant to microbial degradation compared to other, less halogenated analogues. cambridge.org This persistence necessitates the development of effective remediation technologies.

Several methods have been explored for the degradation of the closely related 2,4-Dichlorophenylacetic acid, which serve as a model for future research. These include:

Biodegradation: Using microorganisms to break the compound down into less harmful substances. ekb.eg

Chemical Oxidation: Employing strong oxidizing agents like ozone or hydrogen peroxide. ekb.eg

Photodegradation: Using UV light to decompose the molecule. nih.govekb.eg

Adsorption: Using high-surface-area materials to physically remove the compound from water, as detailed in section 6.4. mdpi.comekb.eg This is often a favored method due to its simplicity, cost-effectiveness, and the potential to use sustainable adsorbents derived from waste biomass. mdpi.com

Q & A

Basic Research Questions

Q. What are the key spectroscopic and structural characteristics for identifying 2-(3,5-Dichlorophenyl)acetic acid?

- Methodological Answer :

- Molecular Formula : C₈H₆Cl₂O₂ (MW: 205.038 g/mol) .

- Spectroscopic Data :

- SMILES :

c1c(cc(cc1Cl)Cl)CC(=O)O(aromatic chlorines at 3,5 positions; acetic acid moiety) . - InChIKey :

RERINLRFXYGZEE-UHFFFAOYSA-N(unique identifier for structural verification) . - Analytical Techniques :

- NMR : Protons on the aromatic ring (δ ~7.2–7.5 ppm) and the acetic acid group (δ ~3.6–3.8 ppm for CH₂; δ ~12–13 ppm for COOH).

- Mass Spectrometry : Major fragments at m/z 205 (M⁺), 167 (loss of Cl), and 129 (loss of COOH) .

Q. What synthetic routes are reported for this compound?

- Methodological Answer :

- Step 1 : Friedel-Crafts acylation of 1,3,5-trichlorobenzene with chloroacetyl chloride, followed by hydrolysis to yield the acetic acid derivative .

- Step 2 : Purification via recrystallization (solvent: ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Yield Optimization : Catalytic use of AlCl₃ improves electrophilic substitution efficiency (~70–80% yield) .

Q. How is the purity of this compound assessed in laboratory settings?

- Methodological Answer :

- HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm. Purity ≥98% is typical for research-grade material .

- Melting Point : Reported range 145–148°C; deviations indicate impurities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Case Study : Discrepancies in antifungal activity (e.g., Aspergillus vs. Candida species) may arise from:

- Strain Variability : Use standardized ATCC strains and identical culture conditions .

- Solubility Factors : Test dimethyl sulfoxide (DMSO) vs. aqueous buffers to assess bioavailability .

- Statistical Validation : Triplicate assays with ANOVA to confirm significance (p < 0.05) .

Q. How does this compound interact with protein targets, and what structural insights exist?

- Methodological Answer :

- PDB Analysis : The compound binds to the active site of E. coli enoyl-ACP reductase (PDB: 3EU) via hydrogen bonds with Tyr158 and hydrophobic interactions with the dichlorophenyl group .

- Docking Simulations : Use AutoDock Vina with AMBER force fields; validate with crystallographic data .

Q. What are the challenges in analyzing environmental degradation products of this compound?

- Methodological Answer :

- Metabolite Identification :

- LC-MS/MS : Monitor m/z shifts (e.g., hydroxylation: +16 Da; dechlorination: -35 Da) .

- Reference Standards : Compare with known metabolites like 2-(((3,5-dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid (CAS: 119209-27-7) .

- Matrix Effects : Soil and water samples require SPE cleanup (C18 cartridges) to reduce interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.